N-(5-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride is a synthetic compound notable for its potential pharmacological applications. This compound belongs to a class of heterocyclic compounds, specifically pyrazoles, which are characterized by their five-membered ring structure containing two nitrogen atoms. The compound's IUPAC name reflects its complex structure, which includes a methoxy group, a benzothiazole moiety, and a morpholinoethyl substituent.
N-(5-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride is classified as an anti-inflammatory agent due to its mechanism of action involving the inhibition of cyclooxygenase enzymes. This classification places it within the broader category of non-steroidal anti-inflammatory drugs (NSAIDs).
The synthesis of N-(5-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride typically involves multi-step organic reactions. Key steps may include:
Technical details regarding specific reagents, solvents, and reaction conditions are critical for reproducibility but are often proprietary or found in specialized literature.
The molecular structure of N-(5-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride can be represented using various structural notations:
InChI=1S/C21H27N5O3S.ClH/c1-15-13-18(24(2)23-15)20(27)26(8-4-7-25-9-11-29-12-10-25)21-22-17-14-16(28-3)5-6-19(17)30-21;/h5-6,13-14H,4,7-12H2,1-3H3;1HThis notation provides insights into the compound's connectivity and stereochemistry.
Key molecular data include:
The compound participates in several chemical reactions typical of heterocyclic compounds:
Technical details regarding reaction conditions (temperature, pressure, catalysts) are essential for understanding reactivity but are often not disclosed in general literature.
N-(5-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride primarily acts as an inhibitor of cyclooxygenase enzymes (COX). The mechanism involves:
Research indicates that this compound effectively modulates inflammatory pathways, making it a candidate for therapeutic uses in conditions characterized by excessive inflammation.
Key physical properties include:
Chemical properties relevant to this compound include:
Relevant analyses often include spectroscopic methods (NMR, IR) to confirm structural integrity and purity.
N-(5-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride has potential applications in:
Research continues into optimizing its efficacy and safety profile for clinical use.
This comprehensive overview encapsulates the essential aspects of N-(5-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride, highlighting its significance in chemical research and potential therapeutic applications.
CAS No.: 2134602-45-0
CAS No.: 119509-26-1
CAS No.: 14836-73-8
CAS No.: 32157-29-2
CAS No.: 467-14-1